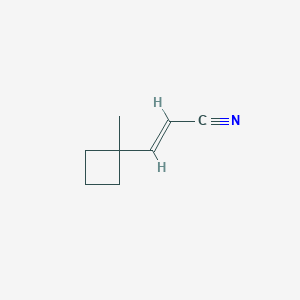

3-(1H-pyrazol-1-yl)pentan-1-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

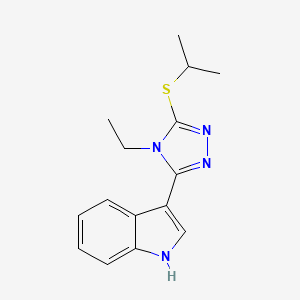

“3-(1H-pyrazol-1-yl)pentan-1-amine” is a chemical compound with the IUPAC name 3- (1H-pyrazol-1-yl)-1-pentanamine . It has a molecular weight of 153.23 .

Molecular Structure Analysis

The InChI code for “this compound” is 1S/C8H15N3/c1-2-8(4-5-9)11-7-3-6-10-11/h3,6-8H,2,4-5,9H2,1H3 . This indicates that the compound contains 8 carbon atoms, 15 hydrogen atoms, and 3 nitrogen atoms .科学的研究の応用

Antitumor, Antifungal, and Antibacterial Properties : Research by Titi et al. (2020) focused on the synthesis of pyrazole derivatives, including those related to 3-(1H-pyrazol-1-yl)pentan-1-amine. The study revealed that these compounds possess significant biological activity against breast cancer and microbes.

Synthesis of Pyrazoles : Sun et al. (2015) demonstrated a metal-free, iodine-catalyzed synthesis method for fully substituted pyrazoles Sun et al. (2015). This approach is notable for its bond-forming efficiency and broad substrate scopes, making it a valuable method in organic synthesis.

Pyrazolo[3,4-b]pyridines Synthesis : A study by Charris-Molina et al. (2017) explored the microwave-assisted reaction between N-substituted 5-aminopyrazoles and 3-(3-oxo-2-benzofuran-1(3H)-ylidene)pentane-2,4-dione, leading to the synthesis of fully substituted pyrazolo[3,4-b]pyridines Charris-Molina et al. (2017).

Alkaline Phosphatase Inhibition Studies : Channar et al. (2018) synthesized new aryl pyrazole derivatives that showed inhibition of alkaline phosphatases and potential anticancer properties Channar et al. (2018).

Antioxidant Agents : A study by El‐Mekabaty et al. (2016) involved the synthesis of 3-(1H-Indol-3-yl)-1H-pyrazol-5-amine and its derivatives, which exhibited notable antioxidant activities El‐Mekabaty et al. (2016).

Domino Reactions in Aqueous Media : Prasanna et al. (2013) synthesized a library of 4H-pyrano[2,3-c]pyrazol-6-amines using an L-proline-catalyzed, on-water four-component domino reaction Prasanna et al. (2013).

Safety and Hazards

The safety data sheet (SDS) for “3-(1H-pyrazol-1-yl)pentan-1-amine” suggests that personal protective equipment/face protection should be worn and adequate ventilation should be ensured. It also advises against getting the compound in eyes, on skin, or on clothing, and against ingestion and inhalation .

将来の方向性

The future directions for “3-(1H-pyrazol-1-yl)pentan-1-amine” and similar pyrazole-based ligands could involve further developments in catalytic processes relating to catecholase activity . Additionally, these ligands could be used in various applications such as biological transformation agents, biological active agents, sensors for cancer, anticancer agents, catalysts for hydrolysis reactions and oxidation, medicines, antibiotic agents, and agents for the formation of metal organic frameworks .

作用機序

Target of Action

Pyrazole-based compounds have been known to interact with various biological targets, including enzymes and receptors

Mode of Action

Pyrazole derivatives have been reported to interact with their targets through various mechanisms, such as hydrogen bonding and π-π stacking interactions

Biochemical Pathways

Pyrazole derivatives have been known to affect various biochemical pathways, depending on their specific targets

生化学分析

Biochemical Properties

It is known that pyrazole-based ligands, which include 3-(1H-pyrazol-1-yl)pentan-1-amine, can coordinate with metal ions, making them useful in catalytic processes .

Molecular Mechanism

It is known that pyrazole-based ligands can interact with metal ions, which may influence their molecular mechanisms .

特性

IUPAC Name |

3-pyrazol-1-ylpentan-1-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15N3/c1-2-8(4-5-9)11-7-3-6-10-11/h3,6-8H,2,4-5,9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSTGFYQVFVXIJS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CCN)N1C=CC=N1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![tert-butyl N-{3-[2-(benzyloxy)-4-formylphenoxy]propyl}carbamate](/img/structure/B2710492.png)

![N'-(4-fluorobenzo[d]thiazol-2-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzohydrazide](/img/structure/B2710494.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,3,5,6-tetramethylbenzenesulfonamide](/img/structure/B2710497.png)

![2-[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-phenylacetamide](/img/structure/B2710500.png)

![(E)-N-[2-(4-Hydroxy-3-methoxyphenyl)ethyl]-3-[4-methoxy-3-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]prop-2-enamide](/img/structure/B2710505.png)

![3-chloro-4-methyl-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2710506.png)

![2-[6-benzyl-2-ethyl-4-oxo-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl]-N~1~-ethyl-N~1~-(3-methylphenyl)acetamide](/img/structure/B2710509.png)

![N-(6-ethoxybenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)isoxazole-5-carboxamide hydrochloride](/img/structure/B2710510.png)